molecular formula C39H44N14O12 B13851803 5-Folinilamido Tetrahydrofolic Acid

5-Folinilamido Tetrahydrofolic Acid

Cat. No.: B13851803
M. Wt: 900.9 g/mol
InChI Key: FVHQQLWBWWHTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Folinilamido Tetrahydrofolic Acid: is a derivative of tetrahydrofolic acid, which is a reduced form of folic acid. This compound plays a crucial role in various biochemical processes, particularly in the synthesis of nucleic acids and amino acids. It is known for its involvement in one-carbon transfer reactions, which are essential for DNA synthesis and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Folinilamido Tetrahydrofolic Acid typically involves the reduction of folic acid. One common method is the catalytic hydrogenation of folic acid using noble-metal catalysts such as platinum oxide (PtO2) or rhodium (Rh). Another method involves the reduction of folic acid using potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) .

Industrial Production Methods: Industrial production of this compound often employs continuous-flow technology with Raney nickel (Ni) as a catalyst. This method allows for high conversion rates and selectivity, making it a cost-effective and efficient process .

Chemical Reactions Analysis

Types of Reactions: 5-Folinilamido Tetrahydrofolic Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dihydrofolic acid.

    Reduction: It can be reduced from folic acid.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as potassium borohydride (KBH4) and catalytic hydrogenation with noble metals are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 5-Folinilamido Tetrahydrofolic Acid is used as a cofactor in enzymatic reactions involving one-carbon transfers. It is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA .

Biology: In biological systems, it plays a role in the metabolism of amino acids and nucleic acids. It is involved in the conversion of homocysteine to methionine, which is crucial for protein synthesis .

Medicine: This compound is used in the treatment of megaloblastic anemia and other conditions caused by folate deficiency. It is also studied for its potential in cancer therapy due to its role in DNA synthesis and repair .

Industry: In the industrial sector, this compound is used as a food additive and in the production of pharmaceuticals. Its derivatives are used in the formulation of supplements and fortified foods .

Comparison with Similar Compounds

Uniqueness: 5-Folinilamido Tetrahydrofolic Acid is unique due to its specific role in one-carbon transfer reactions and its involvement in the synthesis of nucleic acids and amino acids. Its derivatives are crucial for various metabolic processes, making it a vital compound in both biological and industrial applications .

Properties

Molecular Formula

C39H44N14O12

Molecular Weight

900.9 g/mol

IUPAC Name

2-[[4-[[2-amino-5-[4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C39H44N14O12/c40-38-48-30-28(34(60)50-38)52(17-54)22(14-44-30)13-42-20-5-1-18(2-6-20)32(58)46-24(36(62)63)9-11-26(55)53-23(16-45-31-29(53)35(61)51-39(41)49-31)15-43-21-7-3-19(4-8-21)33(59)47-25(37(64)65)10-12-27(56)57/h1-8,17,22-25,42-43H,9-16H2,(H,46,58)(H,47,59)(H,56,57)(H,62,63)(H,64,65)(H4,40,44,48,50,60)(H4,41,45,49,51,61)

InChI Key

FVHQQLWBWWHTEW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)N4C(CNC5=C4C(=O)NC(=N5)N)CNC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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